Polyglyceryl-10 isostearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

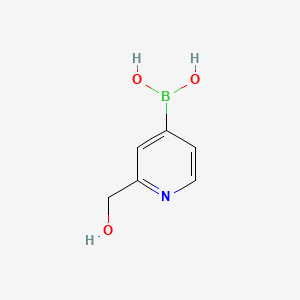

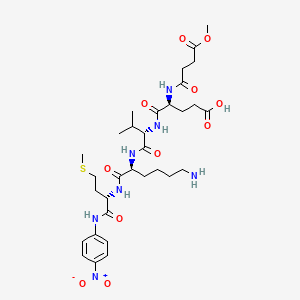

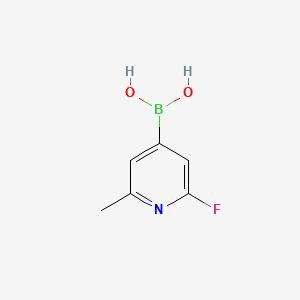

Polyglyceryl-10 Isostearate is an ester of isostearic acid and Polyglyceirn-10 . It is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . It is commonly used in cosmetics as a skin-conditioning agent and/or surfactant .

Synthesis Analysis

This compound is synthesized by the esterification reaction between polyglycerin-10 and isostearic acid . In a similar process, polyglyceryl-10 caprylates were synthesized by the esterification reaction between polyglycerin-10 and caprylic acid .Molecular Structure Analysis

The molecular formula of this compound is C48H96O22 . The number behind “polyglyceryl-” refers to the average number of glycerin units . Isostearates are salts or esters of the isostearic acid (isooctadecanoic acid) .Physical And Chemical Properties Analysis

This compound is a liquid . Its solubility is slightly soluble in water to soluble in water . The solubility is related to the polymerization degree of glycerol and the esterification degree . It is stable under normal conditions, but under strong acid or strong alkali conditions, it can be easily hydrolyzed .Aplicaciones Científicas De Investigación

Allergic Reactions : A study involving an 80-year-old woman who developed allergic contact dermatitis identified polyglyceryl-10 isostearate as one of the substances that did not cause a reaction, suggesting its potential as a safer ingredient in cosmetics (Washizaki et al., 2008).

Liposome Coating : Polyglyceryl fatty acid esters, like polyglyceryl-10 monostearate, are investigated as alternatives to PEGylated lipids for liposome coating. They offer considerable serum stability and compatibility, suggesting their potential in drug delivery systems (Chen & Zhang, 2022).

Pharmaceutical Microemulsions : The impact of cosurfactants and oils on the formation of pharmaceutical microemulsions using nonionic surfactants, including this compound, has been studied. This research aids in understanding the role of such compounds in drug delivery systems (Djekic & Primorac, 2008).

Cosmetic Industry : A study on the production of W/O/W (water-in-oil-in-water) type emulsions using polyglyceryl-10 stearate, which is structurally similar to this compound, highlights its application in cosmetics, focusing on stabilizing active ingredients and enhancing the stability of multiple emulsions (유정민 et al., 2014).

Antioxidant Activity in Biodiesel : Research on the effect of surfactants on the dispersion and antioxidant activity of tert-butylhydroquinone in biodiesel includes the study of polyglyceryl-4-isostearate. It shows potential as a surfactant to enhance solubility and antioxidant activity in biodiesel (Sutanto et al., 2018).

Skin Penetration Enhancer : Glyceryl monocaprylate/caprate, related to polyglyceryl esters, was identified as a moderate skin penetration enhancer in a study, indicating the potential application of similar compounds like this compound in transdermal drug delivery systems (Cornwell et al., 1998).

Stability in Cosmetic Products : The study on quantitative determination of isostearic acid isomers in skin creams, which involve esters with polyglycerols, underscores the importance of compounds like this compound in the formulation and stability of cosmetic products (Vetter & Wegner, 2009).

Drug Delivery System : Multiple lipid particles, including coenzyme Q10 and tea polyphenols, use polyglyceryl-10 laurate for stabilization. These findings suggest the utility of related compounds, such as this compound, in creating effective drug delivery systems (Zhao et al., 2015).

Biomedical Applications : Dendritic polyglycerols, closely related to this compound, are noted for their biocompatible and bioactive properties. Their use in nanomedicine and drug delivery, as well as in regenerative medicine, highlights the potential applications of similar compounds (Calderón et al., 2010).

Cosmetic Ingredients : Polyglyceryl-10 caprylates, similar to this compound, have been studied for their potential as cosmetic ingredients. This research indicates the broader applications of polyglyceryl esters in the cosmetic industry (Zhang et al., 2020).

Recombined Dairy Cream : The study on polyglyceryl esters, including polyglyceryl-10 monstearate, in recombined dairy cream highlights their impact on the physical properties and whippability of food products, suggesting similar uses for this compound (Yan et al., 2022).

Lipid-Based Drug Delivery Systems : Evaluation of carvedilol compatibility with lipid excipients, including polyglyceryl-6-isostearate, informs the development of lipid-based drug delivery systems. This research contributes to understanding the interactions and potential applications of polyglyceryl esters in pharmaceutical formulations (Silva et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)-16-methylheptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96O22/c1-32(2)10-8-6-4-3-5-7-9-11-33(12-34(59)21-49)45(13-35(60)22-50,14-36(61)23-51)47(17-39(64)26-54,18-40(65)27-55)48(19-41(66)28-56,20-42(67)29-57)46(15-37(62)24-52,16-38(63)25-53)44(69)70-31-43(68)30-58/h32-43,49-68H,3-31H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQRMPUGFJLOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133738-23-5 |

Source

|

| Record name | Polyglyceryl-10 isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133738235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, sodium salt, [3H]](/img/structure/B590793.png)

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)